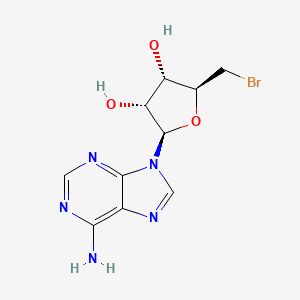
5'-Bromo-5'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-5’-deoxyadenosine is a synthetic nucleoside analog with the molecular formula C10H12BrN5O3. It is characterized by the substitution of a bromine atom at the 5’ position of the ribose moiety, replacing the hydroxyl group typically found in adenosine. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-5’-deoxyadenosine typically involves the bromination of 5’-deoxyadenosine. One common method is the reaction of 5’-deoxyadenosine with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of 5’-Bromo-5’-deoxyadenosine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enzymatic methods using fluorinase enzymes have been explored for the synthesis of halogenated nucleosides, including 5’-Bromo-5’-deoxyadenosine .
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-5’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles, such as fluoride ions, to form 5’-fluoro-5’-deoxyadenosine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable solvent (e.g., dimethyl sulfoxide) are commonly used.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products:
Substitution Reactions: The major product is often a halogenated nucleoside, such as 5’-fluoro-5’-deoxyadenosine.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-Bromo-5’-deoxyadenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Bromo-5’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. The bromine atom at the 5’ position can influence the compound’s binding affinity and specificity for target molecules. In enzymatic reactions, 5’-Bromo-5’-deoxyadenosine can act as a substrate or inhibitor, affecting the activity of nucleoside phosphorylases and other related enzymes .
Comparison with Similar Compounds
5’-Fluoro-5’-deoxyadenosine: Similar in structure but with a fluorine atom at the 5’ position instead of bromine.
5’-Iodo-5’-deoxyadenosine: Contains an iodine atom at the 5’ position.
5’-Chloro-5’-deoxyadenosine: Features a chlorine atom at the 5’ position.
Uniqueness: 5’-Bromo-5’-deoxyadenosine is unique due to the specific properties imparted by the bromine atom. These properties include altered reactivity in substitution reactions and distinct biological activity compared to its fluorinated, iodinated, and chlorinated counterparts .
Properties
CAS No. |
4337-12-6 |
|---|---|
Molecular Formula |
C10H12BrN5O3 |
Molecular Weight |
330.14 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(bromomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
APFCZYXFEJIYLA-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CBr)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CBr)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


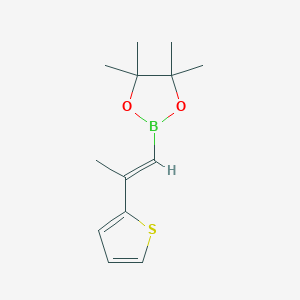
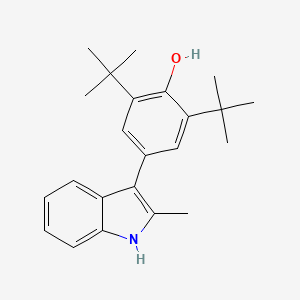
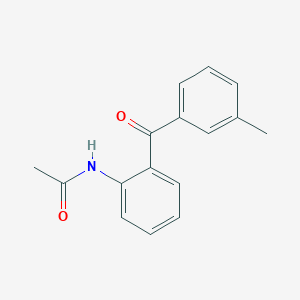
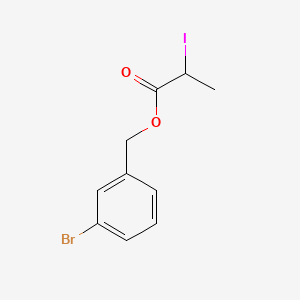
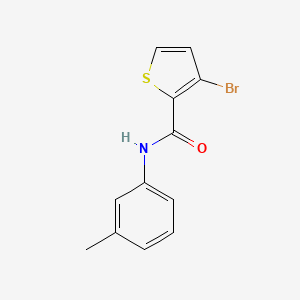
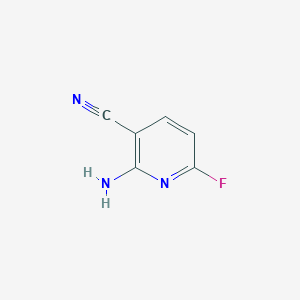

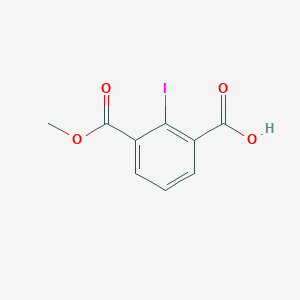
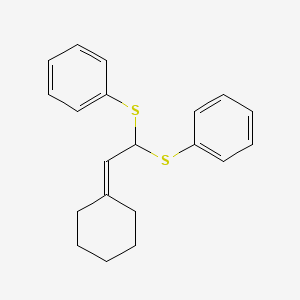
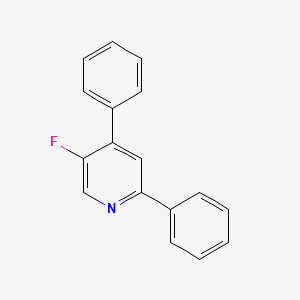
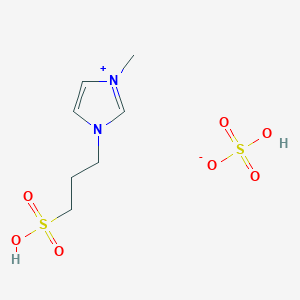
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
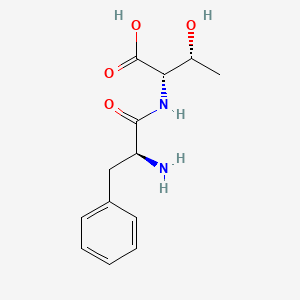
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
